Norcarane: A Technical Guide to Chemical Structure and Bonding
Norcarane: A Technical Guide to Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1][2] Its structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, creating a system of significant interest in organic chemistry.[3] This fusion results in considerable ring strain, which profoundly influences its chemical reactivity and physical properties. Norcarane serves as a fundamental scaffold in the synthesis of more complex molecules and acts as a mechanistic probe to investigate enzymatic reactions.[4] This guide provides an in-depth analysis of its structure, bonding, ring strain, and synthesis, tailored for a technical audience.
Molecular Structure and Geometry
The core structure of norcarane features a six-membered cyclohexane ring forced into a conformation that accommodates the fused three-membered cyclopropane ring. This geometric constraint prevents the cyclohexane portion from adopting a perfect strain-free chair conformation. The molecule's overall shape is a critical determinant of its reactivity and interactions with other chemical entities.
Caption: 2D chemical structure of Norcarane (Bicyclo[4.1.0]heptane).
Bonding and Electronic Structure
The bonding in norcarane is a classic example of how geometric constraints affect orbital hybridization and bond characteristics.
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Cyclohexane Ring: The carbon atoms C1 through C6 are sp³ hybridized, forming a puckered six-membered ring. The fusion to the cyclopropane ring distorts the typical bond angles of a simple cyclohexane chair.
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Cyclopropane Ring: The carbons of the cyclopropane moiety (C1, C6, C7) exhibit bonding that is often described by the Walsh model, involving bent bonds. The inter-orbital angles are significantly smaller than the ideal 109.5° for sp³ hybrids, leading to poor orbital overlap and high angle strain. This strain makes the bonds of the cyclopropane ring weaker and more reactive than typical C-C sigma bonds, giving them partial π-character.
Quantitative Structural and Thermochemical Data
Table 1: Physicochemical and Thermochemical Properties of Norcarane
| Property | Value | Reference(s) |
| IUPAC Name | Bicyclo[4.1.0]heptane | [1][2] |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Boiling Point | 116–117 °C | [5] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -4.3 ± 1.5 kJ/mol (-1.03 kcal/mol) | [2] |
| Heat of Combustion (Liquid, 298.15 K) | -4663.5 ± 1.3 kJ/mol (-1114.5 kcal/mol) | [2] |
Table 2: Expected Bond Parameters for Norcarane
| Bond | Atom Numbers | Expected Bond Length (Å) | Expected Bond Angle (°) | Notes |
| C-C (fusion) | C1–C6 | ~1.51 | - | Part of both rings; slightly elongated. |
| C-C (cyclopropane) | C1–C7, C6–C7 | ~1.51 | ~60 (internal) | Typical for a cyclopropane ring. |
| C-C (cyclohexane) | C1–C2, C2–C3, etc. | ~1.54 | ~111 | Distorted from ideal tetrahedral angle. |
| C-H | All | ~1.09 | - | Standard sp³ C-H bond length. |
Ring Strain Analysis
Ring strain is a measure of the inherent destabilization of a cyclic molecule due to non-ideal bond angles, torsional strain, and steric hindrance. It can be quantified by comparing the experimental heat of formation with that of a hypothetical, strain-free reference molecule calculated using group additivity rules.
The total strain energy (SE) of norcarane is significant, primarily due to the highly strained cyclopropane ring.
Calculation of Strain Energy:
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Actual Heat of Formation (ΔH°f): -1.03 kcal/mol (gas phase).[2]
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Strain-Free Reference ΔH°f: A hypothetical strain-free bicyclo[4.1.0]heptane can be modeled using group increments. It consists of five secondary (CH₂) groups and two tertiary (CH) groups. Using Benson's group increment values (CH₂ = -4.93 kcal/mol; CH = -1.90 kcal/mol), the strain-free ΔH°f is calculated as: ΔH°f(strain-free) = 5(-4.93) + 2(-1.90) = -28.45 kcal/mol
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Strain Energy (SE): The strain energy is the difference between the actual and the strain-free heats of formation. SE = ΔH°f(actual) - ΔH°f(strain-free) = -1.03 - (-28.45) = 27.42 kcal/mol
Table 3: Comparative Strain Energies
| Compound | Molecular Formula | Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | ~27.5 |
| Cyclohexane | C₆H₁₂ | ~0 |
| Norcarane | C₇H₁₂ | ~27.4 |
The analysis shows that the strain energy of norcarane is almost entirely attributable to the presence of the cyclopropane ring, which is consistent with chemical intuition.
Experimental Protocols: Synthesis of Norcarane
The most common and reliable method for synthesizing norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901).[4][6] The detailed procedure below is adapted from Organic Syntheses.[5]
Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
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Preparation of Zinc-Copper Couple:
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In a 500-mL Erlenmeyer flask, add 49.2 g (0.75 g-atom) of zinc powder and 40 mL of 3% hydrochloric acid.
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Stir the mixture rapidly for 1 minute, then decant the supernatant.
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Wash the zinc powder successively with three additional 40-mL portions of 3% HCl, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate (B86663) solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.
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Transfer the prepared couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.
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Store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.
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-
Cyclopropanation Reaction:
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In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the zinc-copper couple and 250 mL of anhydrous ether.
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Add a crystal of iodine and stir until the brown color disappears (this activates the couple).
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Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of methylene (B1212753) iodide (diiodomethane) in one portion.
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Heat the reaction mixture to a gentle reflux with stirring. A mild exothermic reaction should occur after 30-45 minutes.
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After the exotherm subsides, continue stirring under reflux for 15 hours.
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Work-up and Purification:
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Decant the ether solution from the solid residue (copper and unreacted zinc).
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Wash the residue with two 30-mL portions of ether and combine the washes with the main solution.
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Shake the combined ether solution with two 100-mL portions of saturated aqueous ammonium (B1175870) chloride solution, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
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Distill the residue through a spinning-band column to yield pure norcarane (b.p. 116–117 °C). The typical yield is 56–58%.[5]
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Caption: Experimental workflow for the synthesis of Norcarane.
References
- 1. Bicyclo[4.1.0]heptane [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. roaldhoffmann.com [roaldhoffmann.com]
- 4. Molecular mechanics (MM4) study of fluorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | C14H20 | CID 562714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
